BenchChemオンラインストアへようこそ!

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

This benzenesulfonamide is distinguished by its N-(oxolan-2-ylmethyl) substituent, introducing a chiral, hydrogen-bond-accepting tetrahydrofuran ring. This motif cannot be replicated by N-methyl, N-phenyl, or N-benzyl analogs, making it a critical singleton for SAR studies targeting ADAM protease inhibition, carbonic anhydrase isoform selectivity, and cosmetic skin-lightening formulations as disclosed in the Galderma patent family. Its one-step synthesis from tetrahydrofurfurylamine and 4-methoxy-3-methylbenzenesulfonyl chloride, without protecting groups, ensures rapid scalability for library production and high-throughput reaction optimization.

Molecular Formula C13H19NO4S
Molecular Weight 285.36g/mol
CAS No. 641600-52-4
Cat. No. B426619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
CAS641600-52-4
Molecular FormulaC13H19NO4S
Molecular Weight285.36g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC
InChIInChI=1S/C13H19NO4S/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
InChIKeyIAJUNHFBXOPERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 641600-52-4): A Structurally Distinct Benzenesulfonamide Building Block for Selective Chemistry and Screening Applications


4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative within the broader class of sulfonamide small molecules commonly utilized in medicinal chemistry, chemical biology probe development, and agrochemical or cosmetic research. The compound incorporates a 4-methoxy-3-methyl substituted aromatic ring linked through a sulfonamide bridge to a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) side chain, distinguishing it from simpler N‑alkyl or N‑aryl analogs. This specific substitution pattern has been disclosed within patent families describing benzenesulfonamide compounds for therapeutic and cosmetic applications [REFS‑1]. Its molecular formula C₁₃H₁₉NO₄S and molecular weight 285.36 g/mol reflect a moderately lipophilic, hydrogen‑bond‑capable scaffold [REFS‑2].

Why 4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide Cannot Be Simply Replaced by Generic Benzenesulfonamide Analogs


Within the benzenesulfonamide chemical space, minor alterations to the N‑substituent can drastically shift target selectivity, metabolic stability, solubility, and synthetic tractability. The tetrahydrofuran‑containing oxolan‑2‑ylmethyl chain introduces a chiral, hydrogen‑bond‑accepting oxygen heterocycle that is absent in commonly available N‑methyl, N‑phenyl, or N‑benzyl analogs [REFS‑1]. Patent disclosures explicitly teach that variations in the N‑alkyl/heteroalkyl residue modulate ADAM protease inhibition potency and cosmetic formulation compatibility, meaning that a simple N‑methyl or N‑phenyl replacement cannot reproduce the binding‑site interactions or physicochemical profile of the oxolan‑2‑ylmethyl analogue [REFS‑1]. Therefore, procurement decisions based solely on core benzenesulfonamide identity, without preserving the exact N‑substitution, risk altering biological readouts, synthetic route efficiency, or formulation behavior.

Quantitative Differentiation of 4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide Against Closest Structural Analogs


Structural Differentiation: Tetrahydrofuranyl Side Chain versus Pyridinyl and Phenyl Analogs

Direct comparison of the target compound with its closest commercially available analogs reveals a unique oxolan‑2‑ylmethyl N‑substituent. The analog 4‑methoxy‑3‑methyl‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CHEMBL3561317) [REFS‑1] replaces the saturated tetrahydrofuran ring with a planar, basic pyridine, altering both hydrogen‑bond acceptor geometry and lipophilicity. Another analog, 4‑methoxy‑3‑methyl‑N‑(2‑phenylethyl)benzenesulfonamide [REFS‑2], lacks the oxygen heteroatom entirely, removing a key hydrogen‑bond acceptor and modifying conformational flexibility. The target compound presents three distinguishing features relative to these comparators: (i) a chiral, saturated oxygen heterocycle capable of accepting hydrogen bonds without basicity; (ii) a flexible methylene linker that positions the heterocycle away from the sulfonamide nitrogen; and (iii) an absence of aromaticity in the N‑substituent that reduces π‑stacking potential with aromatic protein residues.

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

Lipophilicity and Hydrogen‑Bond Donor/Acceptor Profile Relative to In‑Class Benzenesulfonamides

Predicted physicochemical parameters differentiate the target compound from simpler benzenesulfonamide analogs. Using the core scaffold 4‑methoxy‑3‑methylbenzenesulfonamide as baseline (CAS 84910‑99‑6, MW 201.24, LogP ~1.2, 1 H‑bond donor, 3 H‑bond acceptors) [REFS‑1], the addition of the oxolan‑2‑ylmethyl group increases molecular weight to 285.36, raises the calculated LogP to approximately 1.8–2.0, and adds one additional hydrogen‑bond acceptor while maintaining a single sulfonamide NH donor [REFS‑2]. In contrast, the N‑(pyridin‑2‑ylmethyl) analog introduces an additional basic center (pKa ~5.2) that can be protonated at physiological pH, fundamentally altering solubility‑pH profiles and off‑target receptor binding. The N‑(2‑phenylethyl) analog lacks the ether oxygen, reducing hydrogen‑bond acceptor count to the same level as the core scaffold while increasing lipophilicity (predicted LogP ~2.8).

Physicochemical Profiling Drug‑Likeness LogP

Synthetic Accessibility and Building‑Block Uniqueness in Benzenesulfonamide Libraries

The target compound is accessed via a single‑step sulfonamidation between commercially available 4‑methoxy‑3‑methylbenzenesulfonyl chloride and tetrahydrofurfurylamine (oxolan‑2‑ylmethylamine) [REFS‑1]. This convergent route contrasts with more complex analog syntheses: the pyridin‑2‑ylmethyl analog requires an additional protection/deprotection sequence due to the basic pyridine nitrogen, while the 2‑phenylethyl analog requires a different amine that lacks the heterocyclic oxygen. The availability of both starting materials from bulk suppliers enables gram‑scale synthesis without chromatographic purification in some protocols, offering a procurement advantage for library production.

Synthetic Chemistry Library Design Building Blocks

Biological Target Engagement Potential: Class‑Level Carbonic Anhydrase Inhibition Inference

Primary aromatic sulfonamides bearing electron‑donating substituents at the 4‑position (such as methoxy) are established inhibitors of carbonic anhydrase isoforms, with the sulfonamide nitrogen coordinating the catalytic zinc ion [REFS‑1]. The target compound’s 4‑methoxy‑3‑methyl substitution pattern matches the pharmacophore for CA inhibition, while the bulky oxolan‑2‑ylmethyl N‑substituent extends toward the solvent‑exposed rim of the active site, a region known to influence isoform selectivity [REFS‑2]. A structurally related compound, 4‑methoxy‑3‑methyl‑N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)benzenesulfonamide, has been disclosed in PubChem but lacks reported inhibition constants, preventing direct quantitative comparison [REFS‑3]. The oxolan‑2‑ylmethyl group’s conformational flexibility and oxygen atom may engage in water‑mediated hydrogen bonds with residues at the CA active‑site entrance that are inaccessible to rigid aromatic N‑substituents.

Carbonic Anhydrase Enzyme Inhibition Sulfonamide Pharmacology

Cosmetic and Topical Formulation Relevance Differentiated by Oxolane Solubility Profile

The patent family US 2016/0280650 A1 explicitly claims benzenesulfonamide compounds, including those with tetrahydrofuranyl substituents, for cosmetic compositions targeting skin conditions [REFS‑1]. The oxolan‑2‑ylmethyl group is expected to enhance solubility in polar‑aprotic and medium‑polarity solvents commonly used in topical formulations (e.g., propylene glycol, ethoxydiglycol) relative to fully aromatic or long‑chain alkyl N‑substituents. While no quantitative solubility data for the specific compound is publicly available, the structural feature aligns with formulation patents that emphasize improved skin penetration and reduced irritation profiles for heterocycle‑containing sulfonamides versus their N‑aryl counterparts.

Cosmetic Chemistry Formulation Solubility

Optimal Scientific and Industrial Use Cases for 4‑Methoxy‑3‑methyl‑N‑(oxolan‑2‑ylmethyl)benzenesulfonamide Based on Demonstrated Differentiation


Focused Benzenesulfonamide Library Design for Carbonic Anhydrase Isoform Selectivity Screening

The compound’s 4‑methoxy‑3‑methyl aromatic core aligns with the canonical carbonic anhydrase zinc‑binding pharmacophore, while the flexible, hydrogen‑bond‑accepting oxolan‑2‑ylmethyl N‑substituent provides a distinct vector for probing isoform‑selective interactions at the active‑site rim, as inferred from structural biology studies of related benzenesulfonamide–CA complexes [REFS‑1][REFS‑2].

Medicinal Chemistry SAR Exploration of N‑Heterocyclic–Containing Sulfonamide Scaffolds

The compound’s unique oxolane‑based side chain, which cannot be mimicked by pyridinyl, phenyl, or phenethyl analogs, makes it a valuable singleton in structure–activity relationship (SAR) matrices aimed at understanding the impact of saturated oxygen heterocycles on target binding, metabolic stability, and cellular permeability [REFS‑1].

Cosmetic Active Ingredient Development and Topical Formulation Prototyping

Given the explicit patent disclosure of benzenesulfonamide compounds with tetrahydrofuranyl substitution for cosmetic applications, this compound is a strong candidate for formulation studies targeting skin‑lightening, anti‑inflammatory, or anti‑aging endpoints, where its oxolane group may enhance excipient compatibility and skin penetration relative to N‑aryl analogs [REFS‑1].

Synthetic Methodology Development for Protection‑Free Sulfonamide Library Synthesis

The one‑step synthesis from commercially available tetrahydrofurfurylamine and 4‑methoxy‑3‑methylbenzenesulfonyl chloride, without the need for protecting‑group strategies required for basic or nucleophilic N‑substituents, positions this compound as a practical test substrate for high‑throughput sulfonamidation reaction optimization and library production [REFS‑1].

Quote Request

Request a Quote for 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.